

Technical Guide: 3-Chloro-5-hydroxybenzoic Acid

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Compound of Interest

Compound Name: 3-Chloro-5-hydroxybenzoic Acid

Cat. No.: B1664645

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CAS Number: 53984-36-4

In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of **3-Chloro-5-hydroxybenzoic acid**, a versatile organic compound with significant applications in pharmaceutical and agricultural research. It serves as a selective agonist for the G protein-coupled receptor 81 (GPR81), also known as the lactate receptor, making it a valuable tool for studying metabolic pathways and developing novel therapeutics.

Core Compound Properties

3-Chloro-5-hydroxybenzoic acid is a halogenated derivative of hydroxybenzoic acid. Its chemical structure and properties are summarized below.



| Property | Value |
|--------------------|---|
| CAS Number | 53984-36-4[1][2][3][4][5] |
| Molecular Formula | C7H5ClO3[1][3] |
| Molecular Weight | 172.57 g/mol [1][2][3] |
| Appearance | Off-white to white or beige solid, powder, or crystal[1][2] |
| Purity | ≥95% (HPLC), ≥97% (HPLC), >98.0% (GC)[1] [2] |
| Melting Point | 244.0 to 248.0 °C |
| Solubility | Soluble in DMSO (e.g., 15 mg/mL)[2] |
| Storage Conditions | Store at 0-8 °C or room temperature[1][2] |
| SMILES String | Oc1cc(Cl)cc(c1)C(O)=O[2] |
| InChI Key | RJOLIYHZZKAIET-UHFFFAOYSA-N[2] |

Biological Activity and Applications

3-Chloro-5-hydroxybenzoic acid is a potent and selective agonist of the lactate receptor GPR81.[2][6][7] This activity makes it a significant molecule for research in metabolic diseases.

Key Biological Activities:

- Selective GPR81 Agonist: It selectively activates GPR81, a receptor involved in the
 regulation of lipolysis.[2][7] The activation of GPR81 in adipose tissue leads to a decrease in
 intracellular cyclic adenosine monophosphate (cAMP) levels, which in turn inhibits lipolysis.
 [8]
- Antilipolytic Effects: By activating GPR81, the compound has been shown to reduce the
 release of free fatty acids from adipocytes.[6] In vivo studies in mouse models of obesity
 have demonstrated significant reductions in free fatty acids, with a minimum efficacious dose
 of 30 mg/kg.[6]



 Potential Therapeutic Agent: Its ability to modulate lipid metabolism without the flushing side effects associated with other lipid-lowering agents like niacin (which acts on the related GPR109a receptor) makes it an attractive candidate for the treatment of dyslipidemia.[2]

Table of GPR81 Agonist Potency (EC50):

| Species | EC ₅₀ (μM) |
|---------|-----------------------|
| Human | 16 |
| Monkey | 17 |
| Dog | 67 |
| Rat | 7 |
| Mouse | 22 |
| Hamster | 27 |

Source: MedchemExpress, Selleck Chemicals[6]

Primary Applications:

- Pharmaceutical Research: Serves as a key intermediate in the synthesis of various pharmaceuticals, including anti-inflammatory and analgesic medications.[4]
- Agrochemical Development: Utilized in the formulation of herbicides and fungicides.[4]
- Biochemical Research: Employed to study enzyme activity and metabolic pathways, particularly those related to GPR81 signaling.[4]
- Analytical Chemistry: Used as a reagent in various analytical methods.[4]

Signaling Pathway and Experimental Workflows

The following diagrams illustrate the GPR81 signaling pathway and a proposed experimental workflow for assessing the compound's activity.



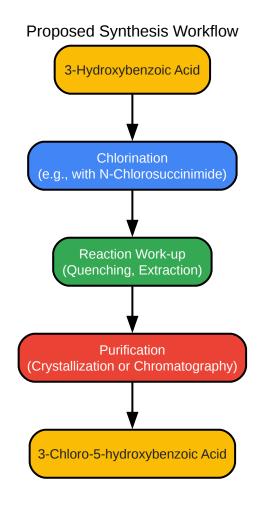
Extracellular 3-Chloro-5-hydroxybenzoic Acid Binds to Cell Membrane GPR81 Receptor Activates Gi/o Protein Inhibits Adenylyl Cyclase Converts Intracellular cAMP Activates Protein Kinase A (PKA) Leads to Lipolysis Inhibition

GPR81 Signaling Pathway

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Caption: GPR81 activation by **3-Chloro-5-hydroxybenzoic Acid** inhibits adenylyl cyclase, reducing cAMP and lipolysis.



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Caption: A plausible synthetic route to **3-Chloro-5-hydroxybenzoic Acid** from 3-hydroxybenzoic acid.

Experimental Protocols Proposed Synthesis of 3-Chloro-5-hydroxybenzoic Acid

While a specific published protocol for the direct synthesis is not readily available, a plausible method involves the electrophilic chlorination of 3-hydroxybenzoic acid. The hydroxyl and



carboxylic acid groups are meta-directing, but the hydroxyl group is a stronger activator, suggesting that chlorination would likely occur at positions 2, 4, or 6. Selective chlorination at the 5-position may require a multi-step synthesis involving protecting groups or starting from a different precursor. A potential route could be adapted from the chlorination of similar phenolic compounds.[9]

Materials:

- 3-Hydroxybenzoic acid
- N-Chlorosuccinimide (NCS) or other suitable chlorinating agent
- Anhydrous solvent (e.g., acetonitrile, dichloromethane)
- Inert gas atmosphere (e.g., nitrogen or argon)
- · Standard glassware for organic synthesis

- Dissolve 3-hydroxybenzoic acid in the anhydrous solvent in a round-bottom flask under an inert atmosphere.
- Cool the solution in an ice bath.
- Add the chlorinating agent (e.g., NCS) portion-wise to the stirred solution.
- Allow the reaction to warm to room temperature and stir for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
- Upon completion, quench the reaction with a suitable quenching agent (e.g., sodium thiosulfate solution).
- Perform an aqueous work-up, extracting the product into an organic solvent.
- Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.



 Purify the crude product by recrystallization or column chromatography to yield 3-Chloro-5hydroxybenzoic acid.

GPR81 Agonist Activity Assay (cAMP Measurement)

This protocol describes a cell-based assay to determine the agonist activity of **3-Chloro-5-hydroxybenzoic acid** at the GPR81 receptor by measuring the inhibition of forskolin-stimulated cAMP production.[10][11]

Materials:

- A cell line stably expressing human GPR81 (e.g., CHO-K1 or HEK293 cells)
- Cell culture medium and supplements
- Forskolin
- 3-Chloro-5-hydroxybenzoic acid
- cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based)
- Multi-well assay plates (e.g., 96- or 384-well)

- Cell Seeding: Seed the GPR81-expressing cells into multi-well plates at an appropriate density and allow them to adhere overnight.
- Compound Preparation: Prepare a serial dilution of **3-Chloro-5-hydroxybenzoic acid** in assay buffer. Also, prepare a solution of forskolin at a concentration known to elicit a submaximal stimulation of cAMP production (e.g., EC₈₀).
- Assay: a. Wash the cells with assay buffer. b. Add the serially diluted 3-Chloro-5-hydroxybenzoic acid to the wells and incubate for a short period. c. Add the forskolin solution to all wells except the negative control. d. Incubate for a specified time (e.g., 30 minutes) at 37°C to allow for cAMP production.



- cAMP Detection: Lyse the cells and measure the intracellular cAMP levels using a commercial cAMP assay kit according to the manufacturer's instructions.
- Data Analysis: Plot the cAMP concentration against the log concentration of 3-Chloro-5-hydroxybenzoic acid. Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ value, which represents the concentration of the compound that causes a 50% inhibition of the forskolin-stimulated cAMP response.

In Vivo Lipolysis Assay in a Mouse Model

This protocol outlines a method to assess the antilipolytic effects of **3-Chloro-5-hydroxybenzoic acid** in vivo by measuring plasma free fatty acid (FFA) levels in mice.[6]

Materials:

- Male C57BL/6J mice on a high-fat diet
- 3-Chloro-5-hydroxybenzoic acid
- Vehicle control (e.g., 0.5% methylcellulose)
- Blood collection supplies (e.g., capillary tubes, EDTA-coated tubes)
- Centrifuge
- Free fatty acid quantification kit

- Acclimatization and Dosing: Acclimatize the mice and fast them overnight. Administer 3-Chloro-5-hydroxybenzoic acid orally at various doses (e.g., 30, 100, and 300 mg/kg) or the vehicle control.
- Blood Collection: At specified time points post-dosing (e.g., 1, 2, 4 hours), collect blood samples via a suitable method (e.g., tail vein or retro-orbital bleeding) into EDTA-coated tubes.
- Plasma Separation: Centrifuge the blood samples to separate the plasma.



- FFA Quantification: Measure the concentration of free fatty acids in the plasma samples using a commercial quantification kit.
- Data Analysis: Compare the plasma FFA levels in the compound-treated groups to the vehicle-treated group at each time point. A significant reduction in FFA levels indicates an in vivo antilipolytic effect.

Analytical Method: High-Performance Liquid Chromatography (HPLC)

This protocol provides a general HPLC method for the quantification of **3-Chloro-5-hydroxybenzoic acid**.

Instrumentation and Conditions:

- HPLC System: A standard HPLC system with a UV detector.
- Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 μm).
- Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.
- Flow Rate: 1.0 mL/min.
- Detection Wavelength: Determined by UV-Vis spectrophotometry (typically around 220-300 nm for benzoic acid derivatives).
- Injection Volume: 10 μL.

- Standard Preparation: Prepare a stock solution of 3-Chloro-5-hydroxybenzoic acid in a suitable solvent (e.g., methanol or acetonitrile) and perform serial dilutions to create calibration standards.
- Sample Preparation: Dissolve the sample containing 3-Chloro-5-hydroxybenzoic acid in the mobile phase and filter through a 0.45 μm syringe filter.
- Analysis: Inject the standards and samples onto the HPLC system.



Quantification: Create a calibration curve by plotting the peak area versus the concentration
of the standards. Determine the concentration of 3-Chloro-5-hydroxybenzoic acid in the
samples by interpolating their peak areas from the calibration curve.

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